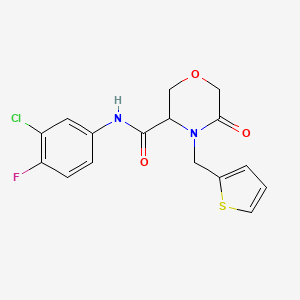

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a morpholine-based carboxamide derivative featuring a 3-chloro-4-fluorophenyl group and a thiophen-2-ylmethyl substituent. This compound is part of a broader class of molecules designed for pharmacological applications, particularly in targeting enzymes or receptors involved in coagulation, inflammation, or infectious diseases .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3S/c17-12-6-10(3-4-13(12)18)19-16(22)14-8-23-9-15(21)20(14)7-11-2-1-5-24-11/h1-6,14H,7-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESYRDXZKYNTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholine core. One common approach is the reaction of morpholine with thiophen-2-carboxaldehyde to form the morpholine-thiophene intermediate. This intermediate is then reacted with 3-chloro-4-fluorophenyl isothiocyanate to introduce the chloro and fluoro-substituted phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of different substituents on the phenyl ring or morpholine core.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

Industry: It may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several pharmacologically active morpholine derivatives. Key analogues and their distinguishing features are summarized below:

Key Observations :

- Morpholine vs. Oxazolidinone: Rivaroxaban derivatives () replace the morpholine ring with an oxazolidinone, which reduces conformational flexibility but improves oral bioavailability in anticoagulants.

- Biological Targets : While rivaroxaban analogues target Factor Xa (), the chromene-containing morpholine derivative () may interact with kinase domains, highlighting scaffold-dependent selectivity.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The 3-chloro-4-fluorophenyl group may reduce oxidative metabolism by cytochrome P450 enzymes, as seen in related halogenated aromatics .

Biological Activity

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is often associated with various biological activities. The presence of a chloro and fluorine substituent on the phenyl ring may enhance its lipophilicity and bioactivity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClFNO₂S |

| Molecular Weight | 303.76 g/mol |

| CAS Number | 1421476-68-7 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human acute monocytic leukemia)

The compound's IC₅₀ values were recorded in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents such as doxorubicin .

The mechanism underlying the anticancer activity involves apoptosis induction in cancer cells. Flow cytometry assays revealed that treatment with this compound leads to an increase in caspase activity, suggesting activation of apoptotic pathways . Additionally, molecular docking studies indicate strong interactions between the compound and key proteins involved in cell proliferation and survival, such as p53 .

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : An IC₅₀ value of approximately 0.65 µM was observed, with significant cell cycle arrest at the G1 phase noted through flow cytometry analysis.

-

In Vivo Studies :

- Objective : To assess the efficacy in animal models.

- Results : Preliminary results indicate reduced tumor growth rates in xenograft models treated with the compound, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.